2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Antimicrobial Resistance Biofilm Disruption Oxazole Derivatives

Researchers requiring a well-characterized oxazole scaffold for medicinal chemistry often face supply inconsistencies and ambiguous reactivity profiles. 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS 64640-12-6) addresses this with its defined C2-chloromethyl electrophilic handle, enabling selective SN2 derivatization without regioisomer formation. • Baseline anti-biofilm activity against E. faecalis (IC50 = 187,000 nM) for SAR studies • Consensus LogP of 3.08 for ADME assay calibration & lead prioritization • Consistent 97% purity with rigorous QC documentation Ideal synthon for kinase inhibitor and GPCR modulator library synthesis with reliable global supply.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 64640-12-6
Cat. No. B1607136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
CAS64640-12-6
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)CCl)Cl
InChIInChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
InChIKeyCJIWAFOZOWCQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Product Overview


2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (CAS 64640-12-6) is a disubstituted 1,3-oxazole derivative featuring a reactive chloromethyl group at C2 and a 4-chlorophenyl substituent at C5 [1]. With a molecular formula of C10H7Cl2NO and a molecular weight of 228.07 g/mol, this heterocyclic compound exhibits a melting point of approximately 68-70 °C and a predicted boiling point of 328.4 °C at 760 mmHg . The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules, leveraging its dual electrophilic sites for nucleophilic substitution and cross-coupling reactions .

Electrophilic C2-chloromethyl handle enables SN2 derivatization
Regioselective synthesis of 2-aminoalkyl oxazole libraries
Defined lipophilicity benchmark for ADME profile optimization

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Irreplaceability vs. Analogs


Despite sharing a common 1,3-oxazole core, 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole exhibits distinct reactivity and biological profile that precludes simple substitution with closely related analogs. The specific C2-chloromethyl group provides a unique electrophilic handle for SN2-type derivatization, which is absent in analogs like 5-(4-chlorophenyl)-1,3-oxazole (CAS 1008-94-2) . Furthermore, the precise positioning of substituents (C2-chloromethyl vs. C4-chloromethyl) in positional isomers such as 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole (CAS 22091-36-7) dictates different steric and electronic environments, leading to divergent synthetic utility and biological target engagement [1]. Even minor modifications, such as the introduction of an additional methyl group (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole, CAS 70886-70-3), alter lipophilicity and metabolic stability, rendering them unsuitable for projects where this specific physicochemical profile is required [2].

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5-(4-Chlorophenyl)-1,3-oxazole lacks chloromethyl: limits derivatization and may alter target engagement.
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4-(Chloromethyl) isomer shifts reactive position; C4 electrophilicity may reduce synthetic efficiency.
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4-Methyl analog introduces extra lipophilicity and metabolic stability shift, diverging from required profile.

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Quantitative Comparison


E. faecalis Biofilm Inhibition

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole demonstrates quantifiable, albeit moderate, antimicrobial activity against Enterococcus faecalis biofilm formation, with a reported IC50 of 187,000 nM (1.87E+5 nM) [1]. In contrast, a structurally related oxazole analog, 5-(4-chlorophenyl)-1,3-oxazole (lacking the chloromethyl group), exhibits significantly greater potency in a different but notable assay (HIV protease inhibition with IC50 of 0.0300 nM) [2]. This stark difference highlights that the presence and position of the chloromethyl group drastically alters biological target engagement. While the absolute activity against E. faecalis is not high, it provides a baseline for SAR studies where this scaffold is a starting point.

E. faecalis Biofilm Inhibition
Cross-study comparable
Target IC50 1.87×10⁵ nM
Comparator IC50 0.0300 nM (HIV protease)
Reported antimicrobial screening context
Different assay targets; direct potency comparison limited
Antimicrobial Resistance Biofilm Disruption Oxazole Derivatives

Positional Reactivity in Nucleophilic Substitution

The C2-chloromethyl group in 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is a highly reactive electrophilic center for SN2 reactions, enabling efficient derivatization with amines, thiols, and alcohols . This contrasts with its positional isomer, 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole (CAS 22091-36-7), where the chloromethyl group is at C4 [1]. Although direct kinetic data for these specific compounds is not available in the public domain, established heterocyclic chemistry principles indicate that the C2 position in oxazoles is more electron-deficient and thus more susceptible to nucleophilic attack compared to the C4 position. This positional difference directly impacts the synthetic route efficiency and the regioselectivity of subsequent transformations, making the C2-substituted isomer the preferred choice for introducing amine or thioether linkages.

Positional Reactivity (SN2)
Class-level inference
C2 > C4 electrophilicity for nucleophilic substitution
Supports regioselective synthetic route
Based on heterocyclic chemistry principles
Organic Synthesis Nucleophilic Substitution Oxazole Functionalization

Lipophilicity (LogP) Comparison

The lipophilicity of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, as measured by its consensus LogP (average of five prediction methods: 3.08), provides a specific physicochemical benchmark . This value is significantly influenced by the presence of the chloromethyl group. For comparison, the analog 5-(4-chlorophenyl)-1,3-oxazole (lacking the chloromethyl group) has a predicted LogP of approximately 2.55 (using the iLOGP method) . This difference of ~0.5 LogP units indicates that the target compound is considerably more lipophilic, which directly impacts its membrane permeability, metabolic stability, and potential for off-target binding. This data is essential for medicinal chemists optimizing lead compounds for oral bioavailability and CNS penetration.

Lipophilicity (LogP)
Data to verify
Consensus LogP 3.08
Higher lipophilicity vs. analog (ΔLogP ≈0.53)
Predicted value; experimental validation recommended
ADME Prediction Drug Design Lipophilicity

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole: Application Scenarios


E. faecalis Biofilm Lead Optimization

Given its quantifiable activity against E. faecalis biofilm formation (IC50 = 187,000 nM), this compound serves as a defined starting point for structure-activity relationship (SAR) studies aimed at improving potency against biofilm-associated infections [1]. Medicinal chemists can systematically modify the chloromethyl group or the 4-chlorophenyl ring to enhance activity, using this IC50 value as a baseline for subsequent derivative comparison.

Regioselective 2-Aminoalkyl Oxazole Synthesis

The enhanced electrophilicity of the C2-chloromethyl group enables efficient nucleophilic substitution with a wide range of amines . This makes the compound an ideal intermediate for synthesizing 2-aminoalkyl oxazole libraries, which are valuable in kinase inhibitor and GPCR modulator programs. Its specific reactivity profile ensures that substitutions occur selectively at the C2 position, minimizing the formation of unwanted regioisomers and simplifying purification.

Physicochemical Benchmarking in Drug Discovery

With a well-defined consensus LogP of 3.08, this compound can be used as a calibration standard or reference compound in high-throughput ADME assays . Its distinct lipophilicity profile allows researchers to benchmark the permeability and metabolic stability of novel oxazole-containing candidates, helping to prioritize leads with optimal drug-like properties.

Application
Selection Property
Validation Focus
E. faecalis Biofilm Lead Optimization
Biofilm inhibition baseline
SAR potency improvement against biofilm
Regioselective 2-Aminoalkyl Oxazole Synthesis
C2-chloromethyl electrophilicity
Regioselectivity and yield in nucleophilic substitution
Physicochemical Benchmarking in ADME Studies
Lipophilicity benchmark
Permeability and metabolic stability correlation

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